molecular formula C23H26N4O2S B2951519 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine CAS No. 1427956-69-1

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine

Cat. No.: B2951519
CAS No.: 1427956-69-1
M. Wt: 422.55
InChI Key: XNDHIDWREBYHTG-UHFFFAOYSA-N
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Description

The compound “5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a cyclic organic compound composed of two nitrogen atoms in a six-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and piperazine rings, as well as the other functional groups present. For example, the pyrimidine ring might undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-7-5-8-18(16(15)2)26-10-12-27(13-11-26)23(28)20-17(3)24-21(25-22(20)30-4)19-9-6-14-29-19/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDHIDWREBYHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(N=C3SC)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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